11β-HSD1 Inhibition: Carbenoxolone Free Acid Outperforms 18β-Glycyrrhetinic Acid by ~58-Fold
Carbenoxolone free acid (compound 1) inhibits human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) with an IC₅₀ of 0.778 µM, compared to 18β-glycyrrhetinic acid (18β-GA, compound 18) which exhibits an IC₅₀ of only 45 µM against the same isozyme [1]. This represents an approximately 58-fold greater inhibitory potency at 11β-HSD1. In an independent HTRF assay format, carbenoxolone yielded an IC₅₀ of 753.1 nM for human recombinant 11β-HSD1 [2]. Conversely, at 11β-HSD2, 18β-GA is more potent (IC₅₀ 0.033 µM vs carbenoxolone IC₅₀ 0.257 µM), giving carbenoxolone a selectivity ratio (11β-HSD2/11β-HSD1 IC₅₀) of approximately 0.33 compared to 18β-GA's ratio of 0.0007 — a ~470-fold difference in isozyme selectivity [1]. This data positions carbenoxolone as a balanced dual 11β-HSD inhibitor, while 18β-GA is a highly 11β-HSD2-biased inhibitor.
| Evidence Dimension | Inhibitory potency at human 11β-HSD1 and 11β-HSD2 (IC₅₀) |
|---|---|
| Target Compound Data | 11β-HSD1 IC₅₀ = 0.778 µM (778 nM); 11β-HSD2 IC₅₀ = 0.257 µM (257 nM) |
| Comparator Or Baseline | 18β-Glycyrrhetinic acid: 11β-HSD1 IC₅₀ = 45 µM; 11β-HSD2 IC₅₀ = 0.033 µM (33 nM) |
| Quantified Difference | 11β-HSD1: ~58-fold more potent (0.778 vs 45 µM); 11β-HSD2: ~7.8-fold less potent (0.257 vs 0.033 µM); Selectivity ratio differs by ~470-fold |
| Conditions | Human recombinant enzyme inhibition assay; data compiled from multiple independent studies as reviewed by Chen et al. (2024) and confirmed by HTRF assay in Sanna et al. (2016) |
Why This Matters
For researchers targeting glucocorticoid modulation where dual 11β-HSD1/11β-HSD2 inhibition is desired — as in metabolic syndrome, alcohol use disorder, or adipose tissue studies — carbenoxolone free acid provides a balanced pharmacological profile unobtainable with 18β-GA, whose negligible 11β-HSD1 activity (IC₅₀ 45 µM) makes it effectively an 11β-HSD2-selective tool.
- [1] Chen, L., et al. (2024). A review of typical biological activities of glycyrrhetinic acid and its derivatives. RSC Advances, 14, 6557–6597; Table 1: compound 1 (carbenoxolone) 11β-HSD1 IC₅₀ = 0.778 µM, 11β-HSD2 IC₅₀ = 0.257 µM; compound 18 (18β-GA) 11β-HSD1 IC₅₀ = 45 µM, 11β-HSD2 IC₅₀ = 0.033 µM. View Source
- [2] Sanna, P.P., et al. (2016). 11β-hydroxysteroid dehydrogenase inhibition as a new potential therapeutic target for alcohol abuse. Translational Psychiatry, 6, e760; Figure 4: CBX IC₅₀ for human 11β-HSD1 = 753.1 nM, human 11β-HSD2 = 379.6 nM by HTRF assay. View Source
